

Spectroscopic and Synthetic Profile of 9,10-Bis(bromomethyl)anthracene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9,10-Bis(bromomethyl)anthracene

Cat. No.: B013510

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and synthesis of **9,10-Bis(bromomethyl)anthracene**, a key intermediate in various fields of chemical research and development. The document presents a compilation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a detailed experimental protocol for its synthesis.

Spectroscopic Data

The structural integrity and purity of synthesized **9,10-Bis(bromomethyl)anthracene** can be confirmed through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR: The proton NMR spectrum of **9,10-Bis(bromomethyl)anthracene** is characterized by distinct signals corresponding to the aromatic protons of the anthracene core and the methylene protons of the bromomethyl groups.

Proton Type	Chemical Shift (δ) in ppm	Multiplicity	Number of Protons
Aromatic	8.31	multiplet	4H
Aromatic	7.55	multiplet	4H
Methylene (-CH ₂ Br)	5.55	singlet	4H

¹³C NMR: The carbon NMR spectrum provides further structural confirmation, showing characteristic peaks for the carbons in the aromatic rings and the bromomethyl substituents.

Carbon Type	Chemical Shift (δ) in ppm
Aromatic (C1-C8)	125.0 - 135.0
Aromatic (C9, C10)	~130.0
Methylene (-CH ₂ Br)	~30.0

Note: Precise, experimentally verified ¹³C NMR data for 9,10-Bis(bromomethyl)anthracene is not readily available in the searched literature. The provided values are estimates based on typical chemical shifts for similar structures.

Infrared (IR) Spectroscopy

The IR spectrum of **9,10-Bis(bromomethyl)anthracene** displays characteristic absorption bands that correspond to the vibrational modes of its functional groups.

Vibrational Mode	Wavenumber (cm ⁻¹)
C-H Aromatic Stretching	3100-3000
C-H Aliphatic Stretching	3000-2850
C=C Aromatic Stretching	1650-1450
C-Br Stretching	650-550

Note: This table indicates the expected regions for the characteristic peaks. A specific peak list from a single experimental source is not currently available.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of **9,10-Bis(bromomethyl)anthracene**. The molecular weight of the compound is 364.07 g/mol .^[1] A Gas Chromatography-Mass Spectrometry (GC-MS) analysis has identified the following major peaks:

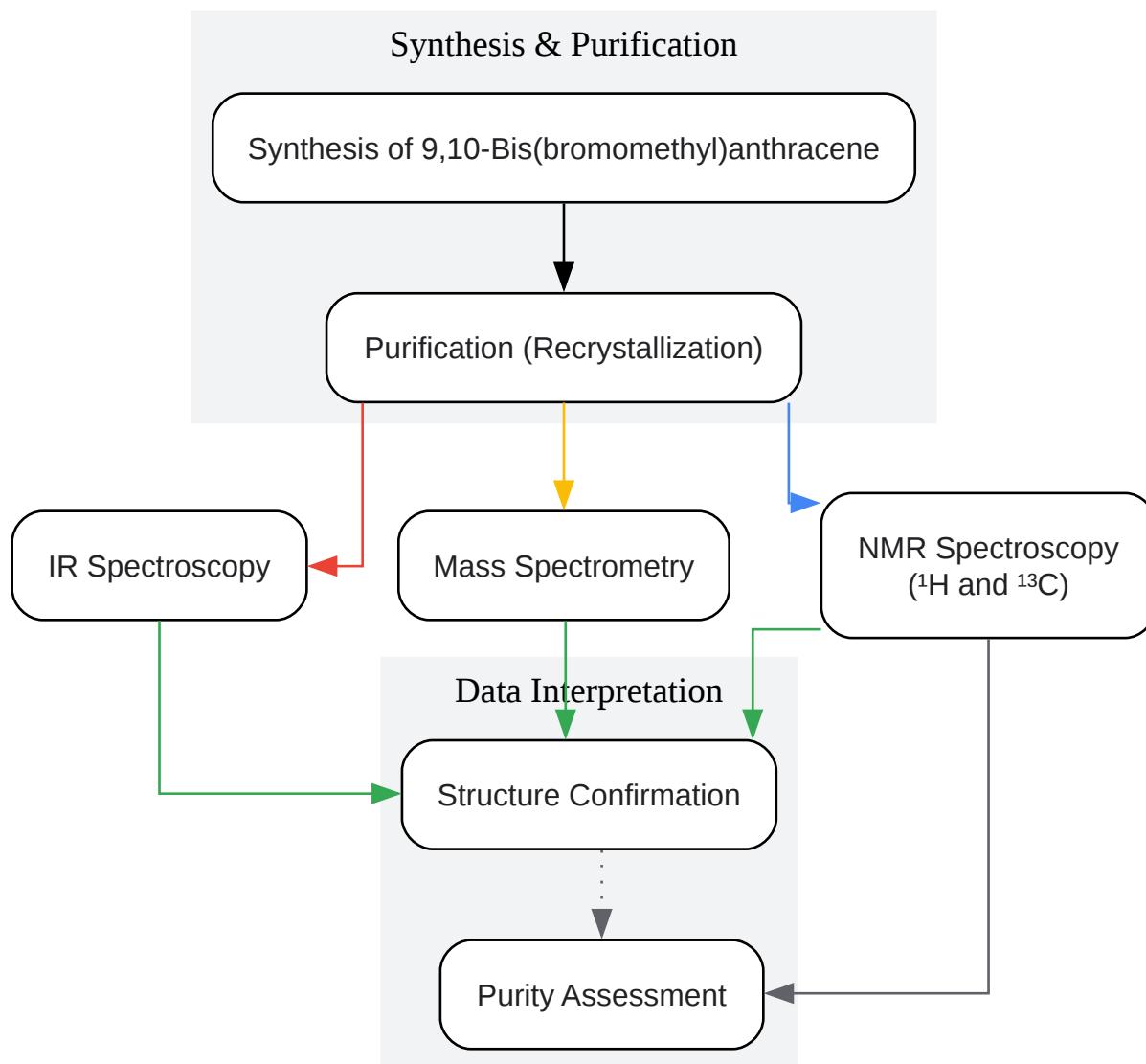
m/z Value	Relative Intensity
204	Top Peak
202	2nd Highest
203	3rd Highest

Experimental Protocol: Synthesis of **9,10-Bis(bromomethyl)anthracene**

The following is a typical experimental procedure for the synthesis of **9,10-Bis(bromomethyl)anthracene**.

Materials:

- Anthracene


- Paraformaldehyde
- Cetyltrimethylammonium bromide
- Glacial acetic acid
- Aqueous hydrobromic acid (48 wt%)
- Toluene

Procedure:

- A mixture of anthracene, paraformaldehyde, cetyltrimethylammonium bromide, and glacial acetic acid is stirred at room temperature.
- Aqueous hydrobromic acid (48 wt%) is added dropwise to the stirred mixture over a period of one hour.
- The reaction mixture is then heated to 80°C and stirred for 5 hours.
- After cooling to room temperature, the solid product is collected by filtration.
- The collected solid is washed with water and then dried.
- Purification of the crude product is achieved by recrystallization from toluene.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound like **9,10-Bis(bromomethyl)anthracene**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 9,10-Bis(bromomethyl)anthracene | C₁₆H₁₂Br₂ | CID 609355 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 9,10-Bis(bromomethyl)anthracene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b013510#spectroscopic-data-nmr-ir-mass-spec-for-9-10-bis-bromomethyl-anthracene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com